Diethyl 6-oxospiro[3.3]heptane-2,2-dicarboxylate
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Overview
Description
Diethyl 6-oxospiro[3.3]heptane-2,2-dicarboxylate is a chemical compound with the molecular formula C13H18O5 and a molecular weight of 254.28 g/mol . It is known for its unique spirocyclic structure, which consists of a heptane ring fused with a spiro carbon atom, making it an interesting subject for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 6-oxospiro[3.3]heptane-2,2-dicarboxylate typically involves the reaction of diethyl malonate with cyclohexanone under basic conditions, followed by cyclization and esterification . The reaction conditions often include the use of a strong base such as sodium ethoxide or potassium tert-butoxide, and the reaction is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for Diethyl 6-oxospiro[3 it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Diethyl 6-oxospiro[3.3]heptane-2,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, reduction can produce alcohols, and substitution can result in various ester derivatives .
Scientific Research Applications
Diethyl 6-oxospiro[3.3]heptane-2,2-dicarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Diethyl 6-oxospiro[3.3]heptane-2,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating their function . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest it may interact with enzymes involved in metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-azaspiro[3.3]heptane-6-carboxylic acid: This compound has a similar spirocyclic structure but contains an azaspiro moiety, making it useful in medicinal chemistry.
2-oxa-1-azaspiro[bicyclo[3.2.0]heptanes: These compounds are valuable in drug discovery programs due to their unique structural features.
Uniqueness
Diethyl 6-oxospiro[3.3]heptane-2,2-dicarboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties.
Biological Activity
Diethyl 6-oxospiro[3.3]heptane-2,2-dicarboxylate is a complex organic compound characterized by its unique spirocyclic structure. Its molecular formula is C13H18O5 with a molecular weight of approximately 254.28 g/mol. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.
Chemical Structure and Properties
The spirocyclic framework of this compound contributes to its distinctive chemical properties. The presence of two carboxylate groups and a carbonyl group at the 6-position allows for various chemical reactions, which are crucial for its biological interactions.
The biological activity of this compound is believed to stem from its interaction with specific molecular targets within biological systems. The compound's spirocyclic structure enables it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. Research indicates that it may interact with proteins and nucleic acids, influencing various biochemical pathways .
Biological Activity and Research Findings
Recent studies have explored the biological activity of this compound, revealing several promising effects:
- Anticancer Activity : Preliminary in vitro studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown potential in inhibiting cell proliferation in breast cancer models .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could have implications in drug development targeting metabolic diseases .
- Interaction with Biomolecules : Studies utilizing techniques such as surface plasmon resonance and fluorescence spectroscopy have demonstrated that this compound can bind to biomolecules, indicating potential therapeutic applications .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is informative:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate | C12H18O5 | Contains an oxo group at a different position |
6-Amino-2-thiaspiro[3.3]heptane | C12H16N2S | Incorporates sulfur and nitrogen functionalities |
5,5-Dichloro-6-oxospiro[3.3]heptane | C13H16Cl2O5 | Contains chlorine substituents affecting reactivity |
This table highlights the diverse structural characteristics within spirocyclic compounds and underscores the potential applications of this compound in medicinal chemistry.
Case Studies
- In Vitro Anticancer Study : A study conducted on breast cancer cell lines demonstrated that this compound exhibited an IC50 value indicative of significant cytotoxicity compared to control groups .
- Enzyme Interaction Study : Research focusing on the inhibition of specific metabolic enzymes revealed that this compound could effectively reduce enzyme activity by binding at active sites, suggesting its potential as a lead compound for drug development .
Properties
IUPAC Name |
diethyl 6-oxospiro[3.3]heptane-2,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O5/c1-3-17-10(15)13(11(16)18-4-2)7-12(8-13)5-9(14)6-12/h3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNWFTYZHORYGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC2(C1)CC(=O)C2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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